molecular formula C15H14BrNO B404947 N-(4-bromo-3-methylphenyl)-2-methylbenzamide

N-(4-bromo-3-methylphenyl)-2-methylbenzamide

Cat. No.: B404947
M. Wt: 304.18g/mol
InChI Key: KADIIRZUZUETAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-3-methylphenyl)-2-methylbenzamide is a useful research compound. Its molecular formula is C15H14BrNO and its molecular weight is 304.18g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H14BrNO

Molecular Weight

304.18g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-methylbenzamide

InChI

InChI=1S/C15H14BrNO/c1-10-5-3-4-6-13(10)15(18)17-12-7-8-14(16)11(2)9-12/h3-9H,1-2H3,(H,17,18)

InChI Key

KADIIRZUZUETAE-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Br)C

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Br)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(2-methylbenzoylamino)toluene (80 g) is dissolved in acetic acid (500 mL), and thereto is added a solution of bromine (19.0 ml) in acetic acid (40 mL) with stirring under ice cooling over a period of about one hour. During which the mixture is cooled at an inner temperature of below 20° C. (mean inner temperature: 10-15° C.) since the temperature raises. The reaction mixture is continuously stirred overnight. The resulting suspension is added to ice-water, and the resulting crystals are taken by filtration, washed with water, and dried at 60° C. The resultant is recrystallized from methanol-water to give 2-bromo-5-(2-methylbenzoylamino)toluene (105.0 g), white needles (yield 97%, Mp 144.5-146.0° C.)
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
97%

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